molecular formula C13H13NO3 B1332012 (3aR,4S,9bS)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 1415811-61-8

(3aR,4S,9bS)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No. B1332012
M. Wt: 231.25 g/mol
InChI Key: VQPJWSZWDZNVOJ-GMEUVTARSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3aR,4S,9bS)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid” is a chemical compound. It is a derivative of quinoline-4-carboxylic acid . The compound is related to a diverse range of quinoline-4-carboxylic acid derivatives that have been synthesized and evaluated as potent inhibitors of alkaline phosphatases .

Scientific Research Applications

Corrosion Inhibition

Quinoline derivatives, including cyclopentaquinoline compounds, are recognized for their effectiveness as anticorrosive materials. Their high electron density enables them to effectively adsorb on metallic surfaces and form stable chelating complexes, providing significant protection against metallic corrosion. This makes them valuable in industrial applications where corrosion resistance is crucial (Verma, Quraishi, & Ebenso, 2020).

Biological Activity

Cyclopentaquinoline derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and antioxidant properties. These compounds are pivotal in medicinal chemistry for the development of new pharmaceutical agents. Their structural diversity, especially when fused with other heterocyclic systems, contributes to their significant biological properties (R. Mekheimer, Al-Sheikh, Medrasi, & Sadek, 2020).

Antimicrobial Properties

The carboxylic acid moiety, a structural component of cyclopentaquinoline, plays a crucial role in binding to microbial cells, potentially influencing antimicrobial efficacy. Studies on various carboxylic acids have shown that their antimicrobial activity varies depending on the structural configuration and the type of microbial strain (Godlewska-Żyłkiewicz et al., 2020).

Antioxidant Potential

Hydroxycinnamic acids, which share a similar structural feature with cyclopentaquinoline due to the presence of a hydroxy and carboxylic group, are known for their antioxidant properties. These compounds' structure-activity relationships suggest that the position and number of hydroxyl groups significantly influence their antioxidant activity, a property that might be present in cyclopentaquinoline derivatives as well (Razzaghi-Asl et al., 2013).

Environmental Interaction

Understanding the interaction of cyclopentaquinoline derivatives, particularly their sorption in soils, is essential for assessing their environmental impact, especially when used in pharmaceutical formulations. The sorption behavior is influenced by various factors including the molecular structure, and it plays a crucial role in determining the mobility and bioavailability of these compounds in the environment (Tolls, 2001).

properties

IUPAC Name

(3aR,4S,9bS)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c15-10-6-2-5-8-7-3-1-4-9(7)12(13(16)17)14-11(8)10/h1-3,5-7,9,12,14-15H,4H2,(H,16,17)/t7-,9-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPJWSZWDZNVOJ-GMEUVTARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C=CC=C3O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C=CC=C3O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,4S,9bS)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

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